![molecular formula C12H17BrClNO B2765362 [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride CAS No. 1380300-38-8](/img/structure/B2765362.png)
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇BrClNO and a molecular weight of 306.63 g/mol . It is characterized by the presence of a bromophenyl group attached to an oxan-4-ylmethanamine structure, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
The synthesis of [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethanamine core: This step involves the reaction of an appropriate oxirane with an amine to form the oxan-4-ylmethanamine structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the oxan-4-ylmethanamine intermediate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to yield the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity. The oxan-4-ylmethanamine core may also play a role in the compound’s biological activity by interacting with cellular membranes and influencing signal transduction pathways .
Comparison with Similar Compounds
[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different biological activities and chemical reactivity.
[4-(2-Fluorophenyl)oxan-4-yl]methanamine hydrochloride: The presence of a fluorophenyl group can influence the compound’s pharmacokinetic properties and interaction with molecular targets.
[4-(2-Iodophenyl)oxan-4-yl]methanamine hydrochloride: The iodophenyl group may enhance the compound’s ability to undergo certain types of chemical reactions, such as halogen exchange reactions.
Properties
IUPAC Name |
[4-(2-bromophenyl)oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQITWIAWMGZVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
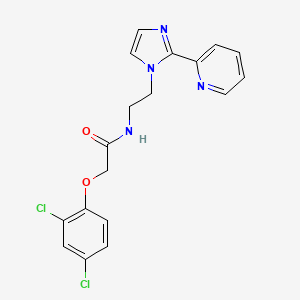
![N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2765280.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)
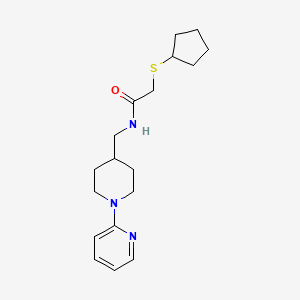
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)
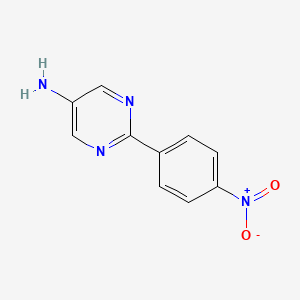
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2765294.png)
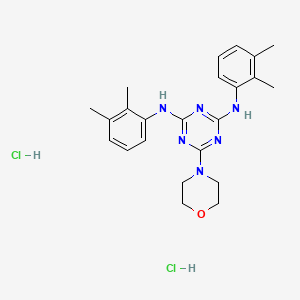
![3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2765297.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)
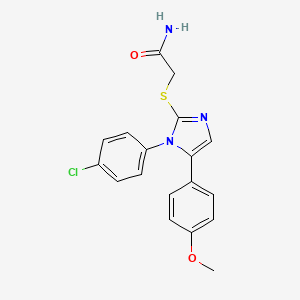
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)
